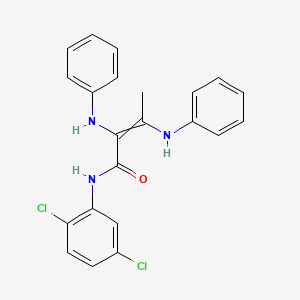
Benzene, (1-ethoxy-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-ethoxy-3-butenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1-ethoxy-3-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethoxy-3-butenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with 1-ethoxy-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-ethoxy-3-butenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the benzene ring is substituted by electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Oxidation: The ethoxy and butenyl groups can be oxidized under specific conditions to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or fuming sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Halogenated Derivatives: Chlorobenzene, bromobenzene.
Nitro Derivatives: Nitrobenzene.
Sulfonated Derivatives: Benzene sulfonic acid.
Oxidized Products: Benzaldehyde, benzoic acid.
Reduced Products: Ethylbenzene, butylbenzene.
Scientific Research Applications
Chemistry: Benzene, (1-ethoxy-3-butenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on cellular processes and enzyme activities.
Industry: In the industrial sector, Benzene, (1-ethoxy-3-butenyl)- is utilized in the production of specialty chemicals, fragrances, and materials with specific aromatic properties.
Mechanism of Action
The mechanism of action of Benzene, (1-ethoxy-3-butenyl)- primarily involves its interaction with electrophiles and nucleophiles. The benzene ring, being electron-rich, readily undergoes electrophilic aromatic substitution reactions. The ethoxy and butenyl groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that interact with aromatic hydrocarbons. The pathways involved may include metabolic processes that modify the ethoxy and butenyl groups, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Benzene, 3-butenyl-: Similar structure but lacks the ethoxy group.
Benzene, 1-ethoxy-3-methoxy-: Contains an additional methoxy group.
Benzene, 1-butynyl-: Contains a butynyl group instead of a butenyl group.
Uniqueness: Benzene, (1-ethoxy-3-butenyl)- is unique due to the presence of both ethoxy and butenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
54703-48-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-8-12(13-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
InChI Key |
SIZWGEZSKFOIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
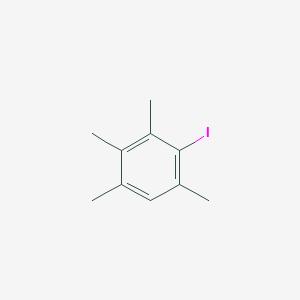
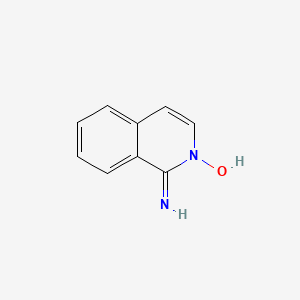
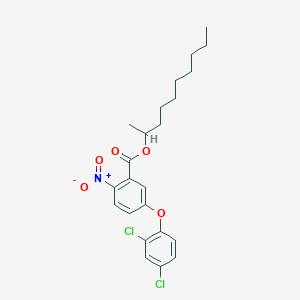
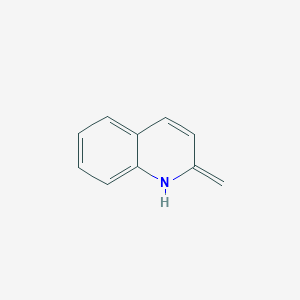
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
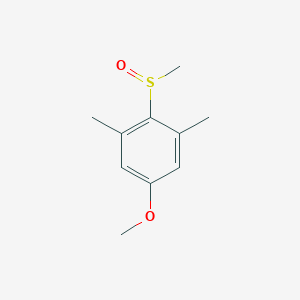

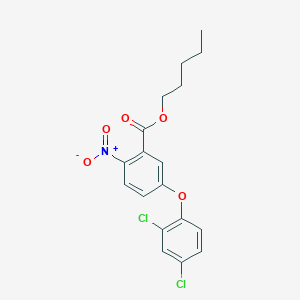
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

